Hydroquinidine 4-chlorobenzoate

Description

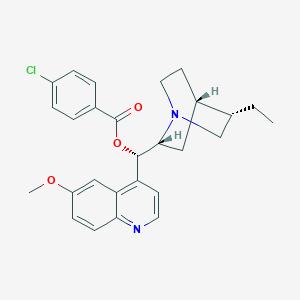

Structure

3D Structure

Properties

IUPAC Name |

[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVNNFDXQZFMBQ-XHYUFEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583559 | |

| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113162-02-0 | |

| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinidine 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Applications and Chemical Transformations Mediated by Hydroquinidine 4 Chlorobenzoate

Role in Catalytic Asymmetric Dihydroxylation (Sharpless AD)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org The reaction typically employs a catalytic amount of osmium tetroxide with a stoichiometric reoxidant. The key to the reaction's stereoselectivity is the presence of a chiral ligand, which coordinates to the osmium center and directs the oxidation to one face of the alkene. Hydroquinidine (B1662865) derivatives, including the 4-chlorobenzoate (B1228818) ester, are among the standard ligands used for this purpose. wikipedia.org

The asymmetric dihydroxylation of trans-stilbene (B89595) is a benchmark reaction for evaluating the effectiveness of chiral ligands in the Sharpless AD protocol. While hydroquinidine 4-chlorobenzoate is widely utilized as a ligand in this class of reactions, specific performance data for the dihydroxylation of trans-stilbene using this exact ligand is not detailed in the surveyed literature. However, studies on closely related ligands derived from the parent alkaloids (dihydroquinidine and dihydroquinine) demonstrate that the choice of the alkaloid and its ester substituent is crucial for achieving high enantiomeric excess (ee). researchgate.netresearchgate.net The general principle involves the ligand creating a U-shaped chiral binding pocket around the osmium tetroxide, which results in facial selectivity when the alkene substrate approaches. wikipedia.org

The utility of this compound is highlighted in its application in the synthesis of complex, biologically active molecules where precise control of stereochemistry is paramount.

Brassinosteroid Analogs: This ligand, often abbreviated as (DHQD)CLB, has been successfully employed in the synthesis of new brassinosteroid analogs. Brassinosteroids are a class of plant phytohormones with significant growth-regulating properties. In the synthesis of 24-norcholane type analogs, the Sharpless dihydroxylation using this compound as the chiral ligand was a key step to introduce vicinal diols into the steroid side chain. For instance, the dihydroxylation of a C-22 steroidal olefin intermediate proceeds effectively, mediated by this ligand, to yield the desired dihydroxylated side chain, which is crucial for the biological activity of these analogs.

Piscidic Acid: this compound has been evaluated as a chiral ligand in the total synthesis of (+)-(2S,3R)-Piscidic Acid. tandfonline.com In a key step involving the asymmetric dihydroxylation of a trisubstituted olefin intermediate, several dihydroquinidine-based ligands were tested to optimize the reaction's yield and enantioselectivity. While other ligands like (DHQD)₂AQN ultimately gave the highest enantiomeric excess, the performance of this compound was explicitly documented. tandfonline.com

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (DHQD)CLB | 43 | 27 |

| (DHQD)₂PHAL | 71 | 27 |

| (DHQD)₂PYR | 72 | 86 |

| (DHQD)₂AQN | 69 | 90 |

Pancratistatin (B116903) Derivatives: Pancratistatin is a natural product that has been the target of numerous total synthesis efforts due to its potent anticancer properties. A review of various synthetic routes to pancratistatin did not indicate the use of this compound for the critical dihydroxylation steps, with syntheses instead employing other reagents or strategies. nih.gov

Function as a Chiral Modifier in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental process for producing chiral compounds, particularly through the reduction of prochiral ketones or olefins. In certain systems, chiral molecules can act as modifiers, coordinating to a heterogeneous catalyst (like platinum) to create a chiral environment on the catalyst's surface.

A review of the scientific literature did not yield specific studies detailing the use of this compound as a chiral modifier for the enantioselective hydrogenation of the activated ketones ethyl pyruvate (B1213749) or 2,2,2-trifluoroacetophenone.

The concentration of a chiral modifier can significantly impact both the rate and the enantioselectivity of a hydrogenation reaction. In some cases, changing the concentration can even lead to chiral inversion, where the opposite enantiomer of the product is favored. However, no literature was found within the scope of the search that specifically investigated these phenomena using this compound as the chiral modifier.

Engagement in Organocatalytic Enantioselective Epoxidation

Beyond its role as a ligand in metal-catalyzed processes, this compound can also function as an organocatalyst in its own right. Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions.

In the enantioselective epoxidation of aryl-substituted vinylidenebisphosphonate esters using hydrogen peroxide as the oxidant, this compound was among a series of chiral organic bases tested for its ability to act as an activator. The proposed mechanism involves the basic nitrogen of the catalyst activating the hydrogen peroxide, increasing its nucleophilicity. While other organocatalysts like quinine (B1679958) and sparteine (B1682161) showed higher efficacy in the study, the trial with this compound provided a measurable outcome, though with a drop in conversion that was attributed to potential steric hindrance from the catalyst.

| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Quinine | 99 | 40 |

| This compound | 15 | Not Reported |

| Sparteine | 99 | 10 |

Epoxidation of Prochiral Vinylidene Bisphosphonate Esters

The asymmetric epoxidation of prochiral vinylidene bisphosphonate esters is a significant transformation, as the resulting chiral epoxides are valuable building blocks for the synthesis of biologically active compounds, including potential anti-osteoporosis drugs. While the use of cinchona alkaloids as catalysts for this reaction has been explored, specific data on the performance of this compound is not extensively documented in publicly available research.

Studies in this area have often focused on other cinchona alkaloids, such as quinine and sparteine, in combination with an oxidant like hydrogen peroxide. These catalysts have demonstrated the ability to produce the desired epoxides with varying degrees of yield and enantioselectivity. For instance, research has shown that quinine and sparteine can catalyze the epoxidation of various aryl-substituted vinylidene bisphosphonate esters, achieving good to excellent yields and enantiomeric excesses (ee) in some cases. However, without specific studies employing this compound, a direct comparison of its efficacy is not possible.

Further research is required to elucidate the specific catalytic activity of this compound in this transformation and to gather the necessary data to populate a detailed findings table.

Participation in Other Asymmetric Transformations

This compound and its parent alkaloid, hydroquinidine, are known to participate in a range of other asymmetric transformations, leveraging the unique stereoelectronic properties of the cinchona alkaloid scaffold.

The catalytic enantioselective diboration of alkenes is a powerful method for the stereospecific introduction of two boron functionalities across a double bond, which can then be further functionalized to a variety of useful compounds. The development of chiral ligands to control the enantioselectivity of this process is an active area of research.

Currently, there is a lack of specific reports in the scientific literature detailing the use of this compound as a catalyst or ligand for catalytic diboration processes. While various chiral ligands, including some derived from other natural products, have been successfully employed in these reactions, the application of this specific cinchona alkaloid derivative has not been described. Therefore, no research findings or data tables can be presented for this particular application.

Enantioselective annulation reactions are fundamental processes in organic synthesis for the construction of cyclic molecules with high stereocontrol. Chiral catalysts, including derivatives of cinchona alkaloids, often play a crucial role in these transformations. These reactions, such as [4+2] cycloadditions, are vital for the synthesis of complex natural products and pharmaceutical agents.

While a broad range of cinchona alkaloid derivatives have been successfully utilized as catalysts in various enantioselective annulation reactions, specific studies highlighting the application of this compound are not readily found in the surveyed literature. Research in this field has extensively documented the use of other modified cinchona alkaloids, which have proven effective in promoting high yields and enantioselectivities in the formation of diverse ring systems. The absence of specific data for this compound in this context prevents a detailed discussion and the creation of a data table for its performance in enantioselective annulation reactions.

Mechanistic Investigations of Hydroquinidine 4 Chlorobenzoate Catalysis

Analysis of Substrate-Modifier Interactions on Catalyst Surfaces

The interaction between the chiral modifier, hydroquinidine (B1662865) 4-chlorobenzoate (B1228818), and the catalyst surface is fundamental to its role in heterogeneous asymmetric catalysis. This interaction dictates the chiral environment in which the catalytic reaction occurs.

In heterogeneous systems, such as platinum supported on silica (B1680970) (Pt/SiO2) or gamma-alumina (Pt/γ-Al2O3), the adsorption of the cinchona alkaloid modifier is a critical first step. nih.govcore.ac.ukresearchgate.netresearchgate.net The alkaloid adsorbs onto the platinum surface, creating a chiral template that directs the stereochemical outcome of the reaction.

The adsorption process is influenced by several factors, including the solvent and the structure of the alkaloid itself. The quinoline (B57606) part of the molecule is generally considered the primary anchoring group to the platinum surface. rsc.org Studies on related cinchona alkaloids have shown that in the absence of hydrogen, the quinoline ring tends to adsorb in a nearly parallel orientation to the Pt(111) surface. However, under reaction conditions where hydrogen is present, the adsorption geometry changes, with the quinoline moiety becoming more tilted. rsc.org This alteration in adsorption geometry, influenced by coadsorbed species like hydrogen, is thought to be crucial for the catalyst's enantiodifferentiating ability. rsc.org

The nature of the support material, such as SiO2 or γ-Al2O3, also plays a role by influencing the dispersion and properties of the platinum nanoparticles, although the primary chiral modification occurs at the platinum-liquid interface. researchgate.netresearchgate.net

The catalytic activity and selectivity of platinum-based catalysts can be significantly altered by the presence of additives or adatoms. Bismuth (Bi) is a notable example of an adatom that can modify the electronic properties of the platinum surface. researchgate.net When Bi atoms are adsorbed onto a platinum surface, a charge transfer occurs from the bismuth to the platinum. researchgate.net

Elucidation of Chiral Induction Pathways

The ability of hydroquinidine 4-chlorobenzoate to induce chirality in a substrate is a result of the precise three-dimensional arrangement of the catalyst-modifier-substrate complex. The ester group at the C(9) position plays a pivotal role in this process.

The C(9) hydroxyl group of cinchona alkaloids is a common site for modification to fine-tune their catalytic properties. dovepress.comresearchgate.net Esterification of this group, as in this compound, has a significant impact on stereochemical control. wiley-vch.de The ester linkage influences the conformational preference of the alkaloid, which in turn dictates how it interacts with the substrate. wiley-vch.de

In many catalytic applications, the C(9) substituent is believed to participate in crucial non-covalent interactions, such as hydrogen bonding or steric repulsion, with the substrate. These interactions orient the substrate in a specific manner relative to the catalyst's active site, leading to the preferential formation of one enantiomer of the product. The nature of the ester, in this case, a 4-chlorobenzoate group, is therefore not merely a passive linker but an active participant in the enantiodiscrimination process.

The enantioselectivity achieved with this compound is a consequence of both steric and electronic effects. dovepress.com The 4-chlorobenzoate group is both sterically demanding and electronically distinct.

Steric Effects: The bulky nature of the 4-chlorobenzoate group can create significant steric hindrance, which helps to define a chiral pocket around the active site. nih.gov This steric bulk can effectively block one face of the approaching substrate, allowing the reaction to proceed predominantly from the other, less hindered face. This is a key factor in achieving high enantiomeric excess.

Electronic Effects: The presence of an electron-withdrawing chlorine atom on the benzoate (B1203000) ring alters the electronic properties of the C(9) oxygen. This can influence the strength of hydrogen bonding or other electrostatic interactions between the modifier and the substrate. For instance, in reactions involving polar substrates, these electronic modifications can be critical in stabilizing the transition state that leads to the desired enantiomer.

Ligand-Accelerated Catalysis Principles and Kinetics

This compound can also function as a chiral ligand in homogeneous catalysis, where it can lead to a phenomenon known as ligand-accelerated catalysis (LAC). princeton.edu In LAC, the presence of the ligand not only induces enantioselectivity but also increases the rate of the catalyzed reaction compared to the uncatalyzed or background reaction.

A prime example of this is the Sharpless Asymmetric Dihydroxylation, where cinchona alkaloid derivatives, including those similar to this compound, are used as chiral ligands for an osmium catalyst. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnih.gov The ligand is believed to form a complex with the osmium tetroxide, creating a highly reactive and chiral oxidizing agent. princeton.edu

The kinetics of such reactions can be complex. In the case of the Sharpless dihydroxylation, the ligand acceleration effect has been shown to be significant. princeton.edu The reaction mechanism is thought to involve the formation of a cyclic intermediate between the osmium-ligand complex and the alkene substrate. The rate-limiting step can be the formation or the hydrolysis of this intermediate. The kinetics of reactions involving the 4-chlorobenzoate moiety itself have been studied in other contexts, such as with 4-chlorobenzoate:CoA ligase, revealing rapid turnover rates for the formation of intermediates. nih.gov While a different system, it highlights the potential for rapid catalytic cycles involving this chemical group.

Investigation of Reaction Intermediates and Transition State Geometries

The catalytic cycle of reactions involving this compound, particularly in the context of asymmetric dihydroxylation, proceeds through a series of well-defined intermediates and transition states. The elucidation of these transient species and their geometries has been a subject of extensive research, combining both computational and experimental approaches to unravel the origins of the high stereoselectivity observed in these transformations.

At the heart of the catalytic process is the formation of a complex between the chiral ligand, this compound, and the metal catalyst, typically osmium tetroxide. This initial complexation is a rapid and reversible step that sets the chiral environment for the subsequent reaction with the olefin substrate.

Following the formation of the catalyst-ligand adduct, the olefin coordinates to the metal center. The geometry of this approach is crucial for the stereochemical outcome of the reaction. The prevailing mechanistic model, supported by quantum chemical calculations, involves a [3+2] cycloaddition of the olefin to the osmium-oxo bonds. This pathway is generally favored over a stepwise [2+2] cycloaddition followed by rearrangement.

The transition state of this cycloaddition step is the key determinant of enantioselectivity. In this transition state, the olefin approaches the osmium-ligand complex in a highly organized manner. The bulky substituents on the hydroquinidine ligand, including the 4-chlorobenzoate group, create a chiral pocket that sterically directs the olefin to a specific face of the catalyst. This controlled approach minimizes steric repulsion and maximizes favorable non-covalent interactions, such as π-stacking, between the substrate and the ligand.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in modeling the geometries and energies of these transition states. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a molecular-level understanding of the stereochemical induction.

For instance, in the asymmetric dihydroxylation of a generic prochiral olefin, the transition state leading to the major enantiomer is significantly lower in energy than the transition state leading to the minor enantiomer. This energy difference, which can be quantified through computational methods, directly correlates with the observed enantiomeric excess of the product.

While direct experimental observation of these transient intermediates and transition states is challenging due to their fleeting nature, their existence is supported by kinetic studies and the stereochemical outcomes of the reactions. The consistency between experimental results and computational models provides strong evidence for the proposed mechanistic pathways.

The hydrolysis of the resulting osmate ester is the final step in the catalytic cycle, which releases the chiral diol product and regenerates the catalyst for the next turnover.

Below are representative data tables derived from computational studies on analogous cinchona alkaloid-catalyzed reactions, illustrating the typical geometric parameters of the key transition state.

Table 1: Calculated Transition State Geometries for the [3+2] Cycloaddition Step

| Parameter | Value (Å or Degrees) |

| Os-O1 Bond Length | 1.85 |

| Os-O2 Bond Length | 1.86 |

| Os-C1 Bond Length | 2.20 |

| Os-C2 Bond Length | 2.21 |

| C1-C2 Bond Length | 1.40 |

| O1-Os-O2 Angle | 88.5 |

| C1-Os-C2 Angle | 36.2 |

Note: The data in this table are representative values from DFT calculations on a model system and are intended to be illustrative. Actual values may vary depending on the specific substrate and computational method.

Table 2: Relative Energies of Competing Transition States

| Transition State | Relative Energy (kcal/mol) |

| TS (major enantiomer) | 0.0 |

| TS (minor enantiomer) | +3.5 |

Note: This table illustrates the typical energy difference calculated for the two competing transition states leading to the major and minor enantiomers.

Advanced Analytical Methodologies in Research Utilizing Hydroquinidine 4 Chlorobenzoate

High-Throughput Screening (HTS) Protocols for Reaction Yield and Enantiomeric Excess

High-throughput screening has emerged as a powerful tool in the discovery and optimization of asymmetric catalytic reactions. By enabling the parallel execution and analysis of a large number of reactions, HTS significantly accelerates the identification of optimal catalysts, ligands, and reaction parameters. For reactions catalyzed by Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818), HTS protocols are primarily focused on the rapid determination of reaction yield and, most critically, the enantiomeric excess (e.e.) of the chiral products.

Optical high-throughput screening methods offer a rapid and sensitive means of determining enantiomeric excess without the need for traditional chromatographic separation. These techniques often rely on the diastereomeric interaction between the chiral product and a chiral sensor, which results in a measurable change in an optical property, such as fluorescence or UV-Vis absorbance.

A notable application of this approach involves a 3-component derivatization protocol for the determination of enantiomeric excess in chiral diols, a common product class from asymmetric dihydroxylation reactions where Hydroquinidine 4-chlorobenzoate is employed as a ligand. nih.gov In a specific study, this method was used to analyze the asymmetric dihydroxylation of trans-stilbene (B89595). The reaction catalyzed by a commercially available cinchona alkaloid ligand, this compound, produced (R,R)-hydrobenzoin. The enantiomeric excess of the product was determined using an optical HTS method and the results were compared with those obtained by traditional methods. nih.gov

The HTS analysis confirmed an enantiomeric excess of 86% for the reaction with this compound, which is in close agreement with the literature value of 85% e.e. obtained before recrystallization. nih.gov This demonstrates the accuracy and utility of optical HTS methods for the rapid screening of catalytic asymmetric reactions.

| Ligand | Product | Reported e.e. (%) (Literature) | e.e. (%) (HTS Analysis) |

|---|---|---|---|

| This compound | (R,R)-hydrobenzoin | 85 | 86 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate determination of enantiomeric purity. When direct separation of enantiomers on a chiral stationary phase is not feasible or optimal, a common strategy involves the derivatization of the enantiomeric products with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

The purity of this compound itself is often assessed by HPLC, with typical purities exceeding 98%. In the context of reactions catalyzed by this ligand, the resulting chiral products can be derivatized to facilitate their analysis. For instance, chiral alcohols produced from an asymmetric reduction can be esterified with a chiral carboxylic acid, such as Mosher's acid or a derivative thereof, to form diastereomeric esters. The relative peak areas of these diastereomers in the HPLC chromatogram can then be used to calculate the enantiomeric excess of the original alcohol product.

| Diastereomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| Diastereomer 1 (from R-enantiomer) | 12.5 | 95000 | 90 |

| Diastereomer 2 (from S-enantiomer) | 14.2 | 5000 |

Note: The data in this table is illustrative and represents a typical outcome for the HPLC analysis of diastereomeric derivatives. It does not represent data from a specific experiment using this compound.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques are invaluable for gaining a deeper understanding of reaction mechanisms, kinetics, and the role of the catalyst in real-time. By monitoring the reaction as it proceeds, researchers can identify transient intermediates, observe catalyst-substrate interactions, and determine the factors that influence reaction rate and selectivity.

For reactions involving cinchona alkaloid derivatives like this compound, in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly powerful. These techniques can provide structural information about the species present in the reaction mixture at any given time.

While specific studies detailing the in situ spectroscopic monitoring of reactions catalyzed by this compound are limited in the public domain, research on related cinchona alkaloid-catalyzed reactions provides insight into the potential of these methods. For example, in situ spectroscopic studies have been used to investigate the diastereomeric surface complexes formed during the asymmetric hydrogenation of ketones in the presence of cinchona alkaloids and acid additives. acs.org These studies have helped to elucidate the nature of the catalyst-substrate interactions that lead to high enantioselectivity.

The application of in situ spectroscopy to reactions catalyzed by this compound would likely involve monitoring key spectral changes, such as shifts in the NMR signals of the substrate or catalyst, or changes in the vibrational frequencies of functional groups in the FT-IR spectrum. This data would be instrumental in constructing a detailed mechanistic picture and for the rational design of more efficient catalytic systems.

| Reaction Time (min) | Substrate Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.40 | 0.60 | 60 |

| 60 | 0.10 | 0.90 | 90 |

| 120 | 0.01 | 0.99 | 99 |

Note: The data in this table is illustrative and represents a typical kinetic profile that could be obtained from in situ spectroscopic monitoring. It does not represent data from a specific experiment using this compound.

Broader Research Applications and Comparative Analyses of Hydroquinidine 4 Chlorobenzoate

Comparative Studies with Other Cinchona Alkaloid Derivatives

The efficacy of Hydroquinidine (B1662865) 4-chlorobenzoate (B1228818) is often benchmarked against other members of the Cinchona alkaloid family, particularly its pseudo-enantiomer and the more complex bis-cinchona ligands.

Hydroquinidine 4-chlorobenzoate and Hydroquinine 4-chlorobenzoate are pseudo-enantiomers, meaning they have opposite configurations at the key stereocenters (C8 and C9) that influence their catalytic behavior, but are otherwise structurally identical. This stereochemical inversion is the primary distinction between them and is responsible for their ability to catalyze the formation of opposite enantiomers of a chiral product.

While they share the same molecular formula and weight, their different three-dimensional arrangements result in distinct physical properties, most notably their specific optical rotation, where one rotates plane-polarized light to the left (levorotatory, (-)) and the other to the right (dextrorotatory, (+)). sigmaaldrich.comsigmaaldrich.com This fundamental difference is critical in asymmetric synthesis, where the choice between the "quinidine" or "quinine" series determines which enantiomer of the target molecule is produced.

| Property | This compound | Hydroquinine 4-chlorobenzoate |

| CAS Number | 113162-02-0 sigmaaldrich.com | 113216-88-9 sigmaaldrich.com |

| Stereochemistry | Pseudo-enantiomer of Hydroquinine | Pseudo-enantiomer of Hydroquinidine |

| Molecular Formula | C₂₇H₂₉ClN₂O₃ sigmaaldrich.com | C₂₇H₂₉ClN₂O₃ sigmaaldrich.com |

| Molecular Weight | 464.98 g/mol sigmaaldrich.com | 464.98 g/mol sigmaaldrich.com |

| Melting Point | 102-105 °C sigmaaldrich.com | 128-130 °C sigmaaldrich.com |

| Optical Rotation | [α]26/D −73° (c = 1 in ethanol) sigmaaldrich.com | [α]26/D +150° (c = 1 in ethanol) sigmaaldrich.com |

While monomeric Cinchona alkaloid esters like this compound are effective ligands in their own right, the development of bis-cinchona ligands, such as (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) and (DHQD)₂PYR (2,5-diphenyl-4,6-pyrimidinediyl diether), marked a significant advancement in asymmetric catalysis, particularly for the Sharpless Asymmetric Dihydroxylation (AD). york.ac.uk

These dimeric ligands feature two hydroquinidine units tethered by a central aromatic spacer (phthalazine or pyrimidine). This design creates a more rigid and well-defined chiral binding pocket for the osmium tetroxide catalyst. units.it This enhanced structural rigidity often translates to higher enantioselectivities (ee) across a broader range of olefin substrates compared to their monomeric counterparts. york.ac.uk While this compound is a competent ligand, the bis-cinchona derivatives generally offer superior performance in terms of catalytic efficiency and enantiomeric excess, establishing them as the preferred choice for demanding asymmetric dihydroxylation reactions. york.ac.uk

| Ligand Type | Structure | Key Feature | Typical Performance |

| Monomeric Ester | Single Cinchona unit (e.g., this compound) | Flexible, single point of chiral influence. | Good enantioselectivity for specific substrates. |

| Bis-Cinchona | Two Cinchona units linked by a spacer (e.g., (DHQD)₂PHAL) | Rigid, U-shaped chiral pocket. | Excellent enantioselectivity across a wide range of substrates. york.ac.uk |

Exploration in Stereoselective Synthesis of Bioactive Compounds (General Academic Perspective)

Cinchona alkaloids and their derivatives are renowned as a privileged class of chiral catalysts and ligands for the stereoselective synthesis of complex, bioactive molecules. ccspublishing.org.cn this compound serves as a key ligand in several cornerstone reactions of asymmetric synthesis. Its most notable application is in the Sharpless Asymmetric Dihydroxylation, where it, along with its pseudo-enantiomer, enables the conversion of prochiral olefins into chiral diols with predictable stereochemistry. These chiral diols are versatile building blocks for numerous natural products and pharmaceuticals.

The utility of the Cinchona scaffold extends to other transformations as well, including asymmetric transfer hydrogenation. Furthermore, the principles of stereocontrol demonstrated by these catalysts have been applied to more advanced challenges, such as the synthesis of molecules with axial chirality (atropisomers), which are of growing importance in materials science and medicinal chemistry. nih.gov The ability of the Cinchona catalyst to effectively differentiate between the faces of a prochiral substrate through a combination of steric and electronic interactions is fundamental to its success in constructing stereochemically rich molecules. units.itnih.gov

Investigations into Cellular Mechanisms (e.g., Pigmentation Inhibition via Tyrosinase Family Trafficking)

Beyond its role in catalysis, this compound has been investigated for its biological activity. Studies have revealed that it can act as a potent inhibitor of melanogenesis (melanin production). This activity is particularly noteworthy because of its underlying mechanism.

Unlike many depigmenting agents that work by directly inhibiting the enzymatic activity of tyrosinase—the rate-limiting enzyme in melanin (B1238610) synthesis—this compound and related quinoline (B57606) compounds operate through a different pathway. nih.gov Research has shown that these compounds disrupt the proper intracellular trafficking of tyrosinase and other related proteins, such as tyrosinase-related protein 1 (TRP-1). nih.gov In melanocytes treated with these quinolines, tyrosinase and TRP-1 are incorrectly routed and accumulate in perinuclear organelles positive for Lysosome-associated membrane protein 1 (Lamp-1), instead of reaching the melanosomes where melanin is synthesized. nih.gov This mislocalization effectively prevents melanogenesis without altering the expression levels or intrinsic enzymatic activity of the tyrosinase family proteins. nih.gov

Future Research Directions in Asymmetric Catalysis with Cinchona Alkaloid Esters

The field of asymmetric catalysis using Cinchona alkaloids continues to evolve, and future research involving esters like this compound is poised to explore several promising avenues. A primary goal is the rational design of new derivatives with tailored electronic and steric properties to enhance catalytic activity, broaden substrate scope, and improve enantioselectivity for challenging transformations. ccspublishing.org.cn

Another significant direction is the development of immobilized or polymeric versions of these catalysts. Attaching the Cinchona alkaloid scaffold to solid supports would simplify catalyst recovery and recycling, a key consideration for making these processes more economically viable and environmentally friendly for industrial-scale applications. researchgate.net

Furthermore, there is ongoing interest in applying these proven catalysts to novel asymmetric reactions beyond the well-established methods. As our understanding of reaction mechanisms deepens through computational and spectroscopic studies, researchers can more effectively harness the unique properties of the Cinchona alkaloid framework to address new challenges in the synthesis of complex chiral molecules. units.itnih.gov

Q & A

Q. How is hydroquinidine 4-chlorobenzoate synthesized and characterized for use in asymmetric catalysis?

this compound is typically synthesized via esterification of hydroquinidine with 4-chlorobenzoic acid. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and optical rotation measurements ([α]²⁶/D −73°, ethanol) to verify chirality . Researchers must document these parameters in the experimental section of manuscripts, adhering to reproducibility standards outlined in academic guidelines .

Q. What role does this compound play in enantioselective hydrogenation reactions?

As a chiral modifier in heterogeneous catalysis, this compound binds to metal surfaces (e.g., Pt/Al₂O₃) to induce enantioselectivity. For example, in the hydrogenation of ethyl pyruvate, low concentrations yield (S)-ethyl lactate (15% ee), while higher concentrations favor the (R)-enantiomer (17% ee). This ligand-substrate interaction is concentration-dependent and requires optimization via systematic titration .

Q. How do researchers assess the purity and stability of this compound under experimental conditions?

Purity is validated using HPLC with UV detection, while stability under reaction conditions (e.g., in isopropanol or formic acid) is monitored via time-resolved chiral HPLC or LC-MS. Melting point analysis (102–105°C) and optical rotation consistency are critical for batch-to-batch reproducibility .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to maximize enantiomeric excess (ee) in asymmetric hydrogenation?

A gradient experimental design is recommended: vary ligand concentrations (e.g., 0.1–5 mol%) while maintaining constant substrate/metal ratios. Use chiral HPLC to track ee and kinetic modeling to identify saturation points. For example, shows ee inversion at higher concentrations due to altered surface coverage . Statistical tools (e.g., ANOVA) can resolve non-linear relationships between concentration and selectivity .

Q. How should researchers address contradictory data in enantioselective outcomes when using this compound?

Contradictions often arise from uncontrolled variables (e.g., moisture, metal impurities). A stepwise troubleshooting protocol includes:

- Replicating conditions with rigorous exclusion of air/moisture.

- Validating catalyst pretreatment (e.g., reduction temperature for Pt/Al₂O₃).

- Cross-referencing with transfer hydrogenation systems (e.g., Hantzsch esters) to isolate ligand-specific effects .

Q. What methodologies are suitable for integrating this compound into high-throughput screening (HTS) assays?

Design parallel reactions in microtiter plates using automated liquid handlers. For example, demonstrates HTS for hydrobenzoin synthesis, achieving 89% yield and 85% ee. Key steps include:

- Pre-adsorption of ligand onto metal catalysts.

- Real-time monitoring via inline spectroscopy (e.g., Raman for ee).

- Data normalization against control reactions lacking the ligand .

Q. How can researchers evaluate the antimicrobial potential of this compound?

Use agar dilution or microbroth dilution assays at 100 µg/mL, as in , which reports inhibition rates against Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Pseudomonas aeruginosa (Pa). Include positive controls (e.g., quinine derivatives) and assess cytotoxicity via mammalian cell lines to rule off-target effects .

Q. What strategies ensure reproducibility when replicating literature protocols involving this compound?

Adhere to the "Experimental" guidelines in :

- Document all parameters (e.g., stirring speed, gas pressure in hydrogenation).

- Share raw analytical data (e.g., HPLC chromatograms) as supplementary information.

- Validate results across multiple labs using blinded sample analysis .

Methodological Notes

- Data Interpretation : Use multivariate analysis to disentangle ligand effects from solvent/metal interactions in catalysis .

- Ethical Compliance : For biological studies, follow protocols in for participant selection and data anonymization.

- Literature Review : Prioritize primary sources (e.g., Chemical Reviews, Med. Chem. Commun.) over vendor catalogs to avoid bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.